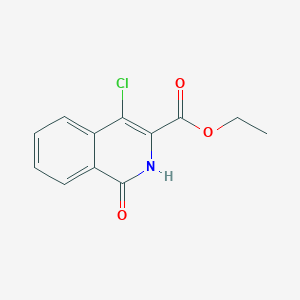

Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Descripción

Propiedades

Fórmula molecular |

C12H10ClNO3 |

|---|---|

Peso molecular |

251.66 g/mol |

Nombre IUPAC |

ethyl 4-chloro-1-oxo-2H-isoquinoline-3-carboxylate |

InChI |

InChI=1S/C12H10ClNO3/c1-2-17-12(16)10-9(13)7-5-3-4-6-8(7)11(15)14-10/h3-6H,2H2,1H3,(H,14,15) |

Clave InChI |

ILGGGZRHBCGVMD-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(C2=CC=CC=C2C(=O)N1)Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 4-Cloro-1-oxo-1,2-dihidroisoquinolina-3-carboxilato de etilo típicamente implica la reacción de 4-cloroisoquinolina con cloruro de oxalilo de etilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones de reflujo, y el producto se purifica por recristalización .

Métodos de producción industrial

El enfoque general implicaría escalar el proceso de síntesis de laboratorio, optimizar las condiciones de reacción para obtener mayores rendimientos y garantizar la pureza del producto final mediante técnicas avanzadas de purificación .

Análisis De Reacciones Químicas

Tipos de reacciones

El 4-Cloro-1-oxo-1,2-dihidroisoquinolina-3-carboxilato de etilo experimenta varios tipos de reacciones químicas, incluyendo:

Reacciones de sustitución: El átomo de cloro puede ser sustituido por otros nucleófilos, como aminas o tioles, bajo condiciones apropiadas.

Reacciones de reducción: El grupo carbonilo puede reducirse a un grupo hidroxilo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Reacciones de oxidación: El compuesto puede sufrir oxidación para formar derivados más complejos, aunque las condiciones específicas para tales reacciones se informan con menos frecuencia

Reactivos y condiciones comunes

Sustitución: Nucleófilos como aminas o tioles, solventes como etanol o metanol, y catalizadores como paladio sobre carbono.

Reducción: Agentes reductores como borohidruro de sodio o hidruro de litio y aluminio, solventes como tetrahidrofurano (THF) o etanol.

Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo, solventes como acetona o diclorometano

Principales productos formados

Sustitución: Formación de derivados de amina o tiol.

Reducción: Formación de derivados hidroxílicos.

Oxidación: Formación de derivados de isoquinolina más oxidados

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate has been investigated for its biological activities:

- Antibacterial Properties : Research indicates that derivatives of this compound exhibit antibacterial effects, making it a candidate for developing new antibiotics .

Organic Synthesis

This compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in:

- Cyclization Reactions : It can be used to create complex ring systems that are valuable in pharmaceuticals.

Drug Development

Due to its structural characteristics, this compound is being explored for:

- Potential Anticancer Agents : Some studies suggest that modifications to its structure could lead to compounds with anticancer properties .

Case Study 1: Antibacterial Activity

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and tested their antibacterial activity against multiple strains of bacteria. The results indicated that certain derivatives showed significant inhibition of bacterial growth, suggesting potential for further development as antibacterial agents .

Case Study 2: Synthesis of Heterocycles

Another research project focused on the use of this compound as a precursor for synthesizing complex heterocycles. The study detailed the reaction conditions and yields obtained from various synthetic routes, demonstrating its versatility as a building block in organic synthesis .

Mecanismo De Acción

El mecanismo de acción del 4-Cloro-1-oxo-1,2-dihidroisoquinolina-3-carboxilato de etilo no se comprende completamente. Se cree que interactúa con varios objetivos moleculares, incluidas enzimas y receptores, a través de sus grupos funcionales. El átomo de cloro y el grupo carbonilo probablemente participan en las interacciones de unión, mientras que el anillo de isoquinolina proporciona estabilidad estructural .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Variations: Halogen and Functional Group Differences

Ethyl 4-Hydroxy-1-Oxo-1,2-Dihydroisoquinoline-3-Carboxylate

- Molecular Formula: C₁₂H₁₁NO₄

- Molecular Weight : 233.22 g/mol

- Key Differences : Replaces chlorine with a hydroxyl group at position 3.

- Impact: The hydroxyl group increases polarity (Topological Polar Surface Area, TPSA: 75.6 Ų) and reduces lipophilicity (LogP: 1.7) compared to the chloro analogue.

Methyl 4-Bromo-1-Oxo-1,2-Dihydroisoquinoline-3-Carboxylate

- Molecular Formula: C₁₁H₈BrNO₃

- Molecular Weight : 282.09 g/mol

- Key Differences : Bromine replaces chlorine at position 4; methyl ester instead of ethyl.

- Impact: Bromine’s larger atomic radius increases molecular weight and may alter steric interactions.

Core Structure Variations: Quinoline vs. Isoquinoline

Ethyl 5-Chloro-4-Hydroxy-1-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carboxylate (CAS 248282-10-2)

- Molecular Formula: C₁₃H₁₁ClNO₄

- Molecular Weight : 296.69 g/mol

- Key Differences: Quinoline core (nitrogen at position 1) vs. isoquinoline (nitrogen at position 2). Additional methyl group at position 1.

- Impact: The quinoline framework may exhibit distinct electronic properties and binding affinities. The methyl group could enhance metabolic stability .

Substituent Position and Saturation

Ethyl 1-Oxo-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate

- Molecular Formula: C₁₂H₁₃NO₃

- Molecular Weight : 219.24 g/mol

- Key Differences: Partially saturated isoquinoline ring (tetrahydro).

Functional Group Modifications

Ethyl 4-Chloro-8-Nitroquinoline-3-Carboxylate (CAS 131548-98-6)

- Molecular Formula : C₁₂H₉ClN₂O₄

- Molecular Weight : 296.67 g/mol

- Key Differences: Nitro group at position 8 on a quinoline core.

- Impact : The nitro group is strongly electron-withdrawing, which could stabilize negative charges or modify redox properties. This compound may exhibit enhanced reactivity in electrophilic substitutions .

Research Findings and Implications

- Lipophilicity Trends : Chloro and bromo substituents increase LogP compared to hydroxy analogues, favoring passive diffusion across biological membranes .

- Biological Activity: Quinoline derivatives with nitro groups (e.g., CAS 131548-98-6) are often explored as antimicrobial agents, while isoquinoline esters may target kinase enzymes due to structural mimicry of ATP .

- Synthetic Accessibility : Ethyl esters are commonly used in prodrug strategies to enhance bioavailability, as seen in related compounds from pharmacomodulation studies .

Actividad Biológica

Ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₁₂H₁₀ClNO₃

- Molecular Weight : 251.67 g/mol

- CAS Number : 25438101

This compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. It has been investigated for its inhibitory effects on poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes.

Inhibition of PARP

Research indicates that compounds similar to this compound display significant inhibitory activity against PARP enzymes. For instance, a study demonstrated that certain derivatives exhibited over 80% inhibition at 1 µM concentration, with some compounds achieving IC₅₀ values in the nanomolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study involving a series of derivatives based on the isoquinoline structure showed moderate antibacterial activities against various strains. The minimum inhibitory concentration (MIC) values indicated that while some compounds displayed promising results, further optimization is necessary to enhance their efficacy .

Anti-HIV Activity

In addition to antibacterial properties, this compound derivatives have been explored for anti-HIV activity. Research focused on modifying the core structure to improve potency against HIV integrase and replication processes. Although initial results were promising, further studies are required to assess their full potential in clinical applications .

Study on PARP Inhibition

A detailed study evaluated the structure-activity relationship (SAR) of several isoquinoline derivatives. The findings highlighted that modifications in the amide portion significantly influenced inhibitory potency against PARP1 and PARP2. For example, compound 3l demonstrated an IC₅₀ value of 156 nM against PARP1, showcasing the potential for developing potent PARP inhibitors from this scaffold .

Antibacterial Evaluation

In a separate investigation, synthesized compounds were assessed for their antibacterial activity using the MIC assay. The results indicated that while some derivatives exhibited moderate activity, none reached the threshold for clinical relevance without further structural optimization .

Summary of Findings

| Activity | Mechanism | IC₅₀ Value | Remarks |

|---|---|---|---|

| PARP Inhibition | Enzyme inhibition | 156 nM | Promising lead for cancer therapy |

| Antibacterial | Disruption of bacterial cell function | Varies | Moderate activity; needs optimization |

| Anti-HIV | Inhibition of viral replication | Not determined | Requires further research |

Q & A

Q. How can the synthesis of ethyl 4-chloro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate be optimized for improved yield and purity?

- Methodological Answer : The synthesis typically involves cyclization and halogenation steps. Key factors include:

- Reagent selection : Use of halogenating agents like N-bromosuccinimide (NBS) for regioselective chlorination (as demonstrated in analogous isoquinoline syntheses) .

- Solvent and temperature : Reactions in 1,4-dioxane or methylene chloride under reflux (e.g., 453 K) improve cyclization efficiency .

- Purification : Flash chromatography (silica gel with ethyl acetate/hexanes) and recrystallization from ethyl acetate enhance purity .

- Yield optimization : Catalyst choice (e.g., piperidine) and stoichiometric ratios (e.g., 1:1.2 substrate:malonate) are critical .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H NMR : Diagnostic signals include aromatic protons (δ 7.5–8.5 ppm), ester methyl groups (δ 3.9–4.1 ppm), and NH protons (δ ~9–10 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with mass accuracy <5 ppm .

- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities and validates bond lengths/angles (e.g., C–Cl bond ~1.73 Å) .

Q. How should researchers address impurities in synthesized batches?

- Methodological Answer :

- HPLC analysis : Detect and quantify impurities (e.g., 4-hydroxy-1,2-dihydroquinolin-2-ones) using C18 columns and UV detection .

- Recrystallization : Ethyl acetate or methanol/water mixtures reduce impurity levels to <2% .

- Reagent drying : Anhydrous sodium sulfate or molecular sieves minimize water-induced side reactions .

Q. What are the standard protocols for crystallographic data collection and refinement?

- Methodological Answer :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Collect data up to θmax = 25° .

- Refinement : SHELXL (via SHELXTL interface) refines anisotropic displacement parameters. Apply riding models for H-atoms (C–H = 0.93–0.97 Å) .

- Validation : Check R-factor convergence (e.g., R1 < 0.05) and residual electron density (<1 eÅ⁻³) .

Q. How does the electronic structure of the chloro-substituent influence reactivity?

- Methodological Answer :

- Electron-withdrawing effect : The Cl atom deactivates the isoquinoline ring, reducing electrophilic substitution but enhancing nucleophilic attack at the carbonyl group .

- Hammett parameters : σp values (~0.23) predict moderate meta-directing effects in further functionalization .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL, ORTEP) resolve disorder in the dihydroisoquinoline ring?

- Methodological Answer :

- Disorder modeling : Split occupancy refinement for overlapping atoms (e.g., C8 and C9). Use PART commands in SHELXL .

- Thermal ellipsoids : Analyze anisotropic displacement parameters (ADPs) to distinguish static vs. dynamic disorder .

- ORTEP visualization : Generate 50% probability ellipsoids to assess bond-length anomalies (e.g., C–Cl vs. C–O distances) .

Q. What mechanistic insights explain regioselectivity in halogenation reactions of this compound?

- Methodological Answer :

- Radical intermediates : NBS/benzoyl peroxide generates bromine radicals, favoring C4 chlorination due to resonance stabilization .

- DFT calculations : Compute Fukui indices (nucleophilic/electrophilic sites) using B3LYP/6-31G(d) to predict reactivity .

- Kinetic studies : Monitor reaction progress via in-situ IR (C=O stretch at ~1700 cm⁻¹) to identify rate-determining steps .

Q. How do solvent polarity and proticity affect tautomeric equilibria in solution?

- Methodological Answer :

- NMR titration : Compare DMSO-d6 vs. CDCl3 spectra to detect keto-enol shifts (NH signal broadening in protic solvents) .

- Dielectric constant : High-polarity solvents (ε > 30) stabilize the 1-oxo tautomer, confirmed by UV-Vis λmax shifts .

- Computational modeling : PCM solvation models (e.g., in Gaussian 09) calculate Gibbs free energy differences between tautomers .

Q. What strategies mitigate crystallographic twinning in low-symmetry space groups?

- Methodological Answer :

Q. How can bioactivity assays distinguish between direct target binding and off-pathway effects?

- Methodological Answer :

- SPR/BLI : Measure binding kinetics (ka/kd) to purified enzymes (e.g., proteases) to confirm direct interactions .

- CRISPR knockouts : Use isogenic cell lines lacking target proteins to validate specificity .

- Metabolomics : LC-MS profiles identify downstream pathway perturbations (e.g., altered ATP levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.